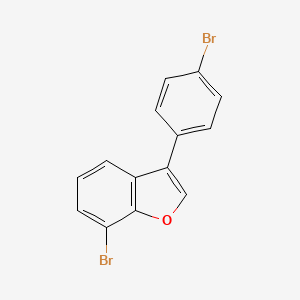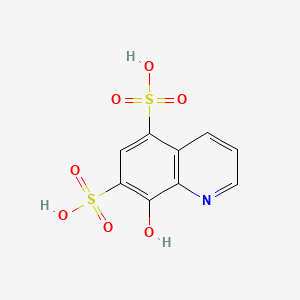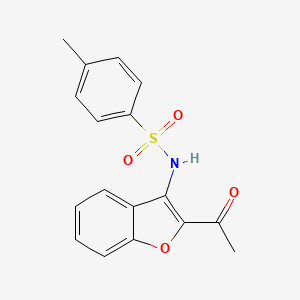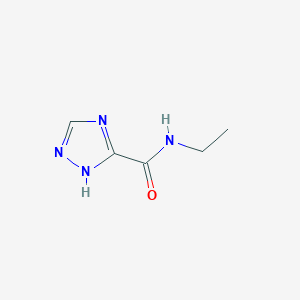![molecular formula C15H14N2O2 B12889235 5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one CAS No. 919533-18-9](/img/structure/B12889235.png)
5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is a heterocyclic compound that belongs to the class of pyrazolooxazines This compound is characterized by its unique fused ring structure, which includes a pyrazole ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with an appropriate diketone, followed by cyclization to form the pyrazole ring. Subsequent reactions with suitable reagents lead to the formation of the oxazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions that are scalable for large-scale production. The specific details of industrial methods are proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl or propyl groups.
Reduction: Reduction reactions may target the oxazine ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the pyrazole or oxazine rings, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone
- 5-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Comparison: Compared to similar compounds, 5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is unique due to its specific substitution pattern and fused ring structure. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
919533-18-9 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-phenyl-2-propylpyrazolo[5,1-b][1,3]oxazin-7-one |
InChI |
InChI=1S/C15H14N2O2/c1-2-6-12-9-15-17(16-12)14(18)10-13(19-15)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3 |
InChI Key |
NZMSOFIZLDETSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=C1)OC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)





![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)



![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)
![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)

